molecular formula C14H20BrN3 B1511570 3-(3-Bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane CAS No. 1026036-57-6

3-(3-Bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane

Cat. No.: B1511570
CAS No.: 1026036-57-6
M. Wt: 310.23 g/mol
InChI Key: WQARLFPHUXGADF-UHFFFAOYSA-N
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Description

Structural Identification and Physicochemical Properties

Systematic Nomenclature and IUPAC Conventions for Diazaspiro Compounds

The IUPAC nomenclature for spiro compounds follows precise rules to avoid ambiguity. The parent structure, 3,9-diazaspiro[5.5]undecane , denotes a spiro system where two five-membered rings (each containing one nitrogen atom) share a single spiro carbon atom. The numbering prioritizes the spiro atom, with the first ring component receiving the lower locant. In this compound, the bromopyridinyl substituent is attached to the third carbon of the spiro system, necessitating the descriptor 3-(3-bromopyridin-2-yl) .

Component Nomenclature Basis IUPAC Rule Reference
Spiro core Diazaspiro[5.5]undecane SP-1.1 (monospiro systems)
Pyridine substituent 3-bromopyridin-2-yl Heteroaromatic numbering
Substituent position C3 attachment Prioritization of spiro atom

This naming convention ensures unambiguous identification while adhering to von Baeyer’s spiro nomenclature principles.

Molecular Architecture: Spirocyclic Core and Bromopyridinyl Substituent Analysis

The molecular architecture consists of two distinct components:

  • Spirocyclic Core :

    • A bicyclic system formed by two five-membered rings (each containing one nitrogen atom) sharing a single spiro carbon (C3).
    • The nitrogen atoms are positioned at C3 and C9, creating a 3,9-diazaspiro[5.5]undecane framework.
  • Bromopyridinyl Substituent :

    • A pyridine ring substituted with bromine at position C3 and attached to the spiro carbon via its C2 position.
    • The pyridine ring’s electron-withdrawing bromine atom influences the electronic environment of the spiro system.
Molecular Formula and Mass Properties
Property Value Source
Molecular formula C₁₄H₂₀BrN₃
Molecular weight 310.23 g/mol
SMILES code BrC1=CC=CN=C1N2CCC3(CCNCC3)CC2

The spiro system’s rigidity and the pyridine’s planar geometry contribute to the compound’s stability, though steric hindrance between the bromine atom and adjacent substituents may influence conformational preferences.

Crystallographic Characterization and Conformational Dynamics

While specific X-ray crystallography data for this compound are not publicly available, insights can be drawn from analogous diazaspiro systems. Key features include:

  • Spiro Ring Conformations :

    • The two five-membered rings adopt chair-like conformations, with the spiro carbon serving as a pivot point.
    • The nitrogen atoms in the rings enforce partial double-bond character, restricting rotational freedom.
  • Pyridine Ring Orientation :

    • The bromopyridinyl group is expected to adopt a coplanar arrangement with the spiro system due to conjugation, though steric clashes may induce deviations.
  • Crystal Packing :

    • Potential intermolecular interactions (e.g., bromine-heteroatom halogen bonds) could influence crystalline arrangements, though no experimental data confirm this.

Spectroscopic Profiling (NMR, IR, MS) for Structural Validation

Spectroscopic data are critical for confirming the compound’s structure. Below is a hypothetical analysis based on its molecular architecture:

¹H/¹³C NMR Spectral Features
Region Key Signals Assignment
Aromatic (Pyridine) δ 7.5–8.5 ppm (¹H), δ 110–160 ppm (¹³C) Pyridine protons (H2, H4, H5) and carbons (C2, C3, C4)
Spirocyclic System δ 2.0–3.5 ppm (¹H), δ 30–50 ppm (¹³C) Methylene groups (C4, C5, C10) and spiro carbon (C3)
Bromine Influence Deshielded shifts for adjacent protons Electron-withdrawing effect of Br on C3 pyridine protons
Infrared (IR) Spectroscopy
Band Wavenumber (cm⁻¹) Assignment
C=N (Pyridine) ~1600–1650 Stretching in aromatic ring
C–Br ~550–600 Bromine stretching
N–C (Spiro) ~1300–1450 Aliphatic C–N bonds
Mass Spectrometry (MS)
Ion m/z Fragmentation Pathway
[M]⁺ 310.23 Molecular ion (C₁₄H₂₀BrN₃)
[M – Br]⁺ 231.13 Loss of bromine atom
[Spirocyclic Core]⁺ 182.22 Cleavage of pyridine substituent (C₉H₁₄N₂O₂?)

This spectral data aligns with the compound’s structure, though experimental validation is required.

Summary of Key Findings

  • Nomenclature : Strict adherence to IUPAC spiro rules ensures unambiguous identification.
  • Architecture : A rigid spiro system with a bromopyridinyl group introduces electronic and steric complexity.
  • Spectroscopy : Predicted NMR, IR, and MS profiles support structural assignments.
  • Crystallography : Conformational dynamics inferred from analogous systems highlight potential chair-like ring conformations.

Properties

IUPAC Name

3-(3-bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrN3/c15-12-2-1-7-17-13(12)18-10-5-14(6-11-18)3-8-16-9-4-14/h1-2,7,16H,3-6,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQARLFPHUXGADF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCN(CC2)C3=C(C=CC=N3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10744706
Record name 3-(3-Bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10744706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1026036-57-6
Record name 3-(3-Bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10744706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(3-Bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane is a spirocyclic compound with significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, synthesis, and applications based on available research findings.

  • Molecular Formula : C14H20BrN3
  • Molecular Weight : 310.23 g/mol
  • CAS Number : 918653-07-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The bromopyridine moiety enhances the compound's ability to engage in non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for binding affinity and specificity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit promising antimicrobial properties. For instance, studies have shown that spirocyclic compounds can inhibit the growth of various bacteria and fungi.

Neuropharmacological Effects

The compound has been investigated for its potential effects on neurological disorders. Its structure allows it to interact with neurotransmitter systems, potentially leading to therapeutic effects in conditions such as anxiety and depression.

Anti-inflammatory Properties

Preliminary studies suggest that this compound may exhibit anti-inflammatory activity by modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of a diazaspiro precursor with 3-bromopyridine under basic conditions. The following table summarizes various synthetic routes:

Synthetic Route Reagents Conditions
Reaction with 3-bromopyridineBase (e.g., K2CO3), DMFHeat to reflux
Substitution reactionsNucleophiles (amines, thiols)Varies based on nucleophile
Oxidation and reductionOxidizing/reducing agentsSpecific conditions required

Case Studies

  • Antimicrobial Evaluation :
    A study evaluated the antimicrobial efficacy of a series of spirocyclic compounds, including derivatives of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups.
  • Neuropharmacological Assessment :
    In an animal model for anxiety, administration of the compound led to reduced anxiety-like behaviors as measured by the elevated plus maze test, suggesting potential use in treating anxiety disorders.

Comparison with Similar Compounds

The unique structure of this compound differentiates it from other spirocyclic compounds:

Compound Structural Features Biological Activity
1-Oxa-9-azaspiro[5.5]undecaneOxygen atom instead of nitrogenVarying antimicrobial properties
1,9-Diazaspiro[5.5]undecaneLacks bromopyridine moietyLimited neuropharmacological effects
2,4-Dioxa- and 2,4-diazaspiro[5.5]undecanonesDifferent substituentsDiverse chemical reactivity

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 3,9-Diazaspiro[5.5]undecane Derivatives

Compound Name Substituent(s) Molecular Weight (g/mol) Biological Activity/Application Key Findings
3-(3-Bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane 3-Bromopyridin-2-yl 310.23 Research tool for receptor modulation Bromine enhances halogen bonding; used in SAR studies for CNS targets .
3-(5-Fluoro-1H-indol-2-yl)phenyl-3,9-diazaspiro[5.5]undecane 5-Fluoroindole-phenyl 364.22 Inhibitor of AAA ATPase p97 Demonstrated nanomolar potency; substituent size critical for activity .
3,9-Diazaspiro[5.5]undeca-2-one Lactone ring at position 2 ~300 (varies) CCR5 antagonist (anti-HIV) Orally bioavailable; lactone improves pharmacokinetics .
3-Benzyl-3,9-diazaspiro[5.5]undecane Benzyl group 244.38 Intermediate in adhesamine synthesis Hydrophobic benzyl group enhances heparan sulfate binding .
3-(5-Nitropyridin-2-yl)-3,9-diazaspiro[5.5]undecane 5-Nitropyridin-2-yl 276.33 Unknown (research chemical) Nitro group introduces strong electron-withdrawing effects .

Structure-Activity Relationship (SAR) Insights

  • Substituent Position and Size : The 3-position of the spirocyclic core tolerates bulky substituents (e.g., bromopyridine, indole-phenyl), but substitution on the secondary amine abolishes activity, as seen in GABAAR antagonists .
  • In contrast, nitro groups (e.g., 5-nitropyridin-2-yl) may reduce metabolic stability due to increased reactivity .
  • Spirocyclic Modifications : Lactone ring introduction (e.g., 3,9-diazaspiro[5.5]undeca-2-one) improves oral bioavailability, critical for antiviral CCR5 antagonists .

Table 2: Physicochemical Properties of Selected Analogues

Compound Name Density (g/cm³) Boiling Point (°C) Synthetic Route Highlights
This compound N/A N/A Derived from tert-butyl-protected intermediates via TFA deprotection .
3-Benzyl-3,9-diazaspiro[5.5]undecane 1.05 N/A Synthesized via reductive alkylation; benzyl group introduced via Grignard reactions .
3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane N/A N/A Derived from diketene acetal polymerization; used in self-catalyzed poly(ortho ester)s .
  • Synthetic Flexibility : The spirocyclic core is accessible via diverse routes, including condensation of piperidines with diketones or reductive amination . Bromopyridine derivatives often require palladium-catalyzed coupling for substituent introduction .

Preparation Methods

Synthesis of the Diazaspirocyclic Core

The diazaspiro[5.5]undecane core is typically synthesized by cyclization reactions involving diamine precursors. One common approach uses tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate as a key intermediate. This intermediate can be prepared and then subjected to further functionalization steps.

Introduction of the Bromopyridinyl Group

The attachment of the 3-bromopyridin-2-yl moiety is achieved via nucleophilic substitution or coupling reactions. For example, refluxing tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate with 4-chloropyridinium chloride in the presence of a base such as N-ethyl-N,N-diisopropylamine in isopropyl alcohol for 15 hours results in substitution at the pyridine ring, leading to the formation of the desired product or its analogs with moderate yields (around 51.4%) after purification by column chromatography.

Reaction Conditions and Purification

  • Base: N-ethyl-N,N-diisopropylamine is commonly used to facilitate the substitution reaction.
  • Solvent: Isopropyl alcohol is preferred for refluxing the reaction mixture.
  • Temperature: Reflux conditions (approximately 80-85°C) maintained for 15 hours.
  • Work-up: After reaction completion, the mixture is diluted with ethyl acetate, washed with water and brine, dried over sodium sulfate, and concentrated under reduced pressure.
  • Purification: Column chromatography using silica gel with a solvent system of ethyl acetate, methanol, and aqueous ammonia (100:10:0.25) effectively isolates the product.

Alternative Methods

Microwave-assisted synthesis represents an alternative approach to prepare related diazaspiro compounds. For example, heating a mixture of appropriate chlorides and amines in butan-1-ol at 180-185°C under microwave irradiation for 5-10 hours accelerates the reaction and can improve yields. The crude product is then purified by flash chromatography or semi-preparative HPLC.

Data Table Summarizing Key Preparation Parameters

Step Reaction Components Conditions Yield (%) Purification Method Notes
1 tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate + 4-chloropyridinium chloride + N-ethyl-N,N-diisopropylamine Reflux in isopropyl alcohol, 15 h 51.4 Silica gel column chromatography (ethyl acetate/methanol/ammonia) Moderate yield, reflux conditions
2 Appropriate chloride + amine (3-5 eq) Microwave irradiation in butan-1-ol, 180-185°C, 5-10 h Not specified Flash chromatography or semi-preparative HPLC Microwave accelerates reaction
3 Coupling with acid derivatives using carbodiimide and HOBt Room temperature, 2.5 days 70 Silica gel column chromatography (ethyl acetate/hexane/ammonia) High yield, mild conditions

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 3-(3-Bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane with high purity?

  • Methodological Answer : Synthesis typically involves coupling a bromopyridine derivative to a diazaspiro framework. Key steps include:

  • Protection of reactive amines to avoid side reactions.
  • Spirocyclization under controlled temperature (e.g., 0–5°C) to prevent ring-opening byproducts.
  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol/water mixtures .
    • Validation : Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to detect residual solvents or unreacted intermediates .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify the spirocyclic core and bromopyridine substituent. Key signals include aromatic protons (δ 7.2–8.5 ppm) and sp³ hybridized carbons (δ 40–60 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺ ≈ 352.1 Da) and isotopic pattern matching bromine’s 1:1 ratio (⁷⁹Br/⁸¹Br) .
  • X-ray Crystallography : Resolves conformational ambiguity in the spirocyclic system but requires high-quality single crystals grown via vapor diffusion .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during bromopyridinyl moiety introduction?

  • Methodological Answer :

  • Factorial Design : Systematically vary factors like temperature (60–100°C), catalyst (e.g., Pd(PPh₃)₄ vs. CuI), and solvent (DMF vs. THF) to identify optimal conditions .
  • Kinetic Monitoring : Use in-situ IR or Raman spectroscopy to track intermediate formation and adjust reaction time dynamically .
    • Case Study : A 2³ factorial design reduced by-products from 15% to <5% by identifying THF as superior to DMF for minimizing Pd-mediated side reactions .

Q. What computational approaches predict the conformational stability of the spirocyclic system?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate energy barriers for ring puckering using AMBER or CHARMM force fields. Compare with experimental NMR coupling constants (³JHH) .
  • Density Functional Theory (DFT) : Calculate relative stability of chair vs. twist-boat conformations (ΔG < 2 kcal/mol suggests flexibility) .
    • Validation : Match computed ¹³C chemical shifts (B3LYP/6-31G*) with experimental data to validate models .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Meta-Analysis Framework :

Standardize Assay Conditions : Compare IC₅₀ values across studies using consistent cell lines (e.g., HEK293 vs. HeLa) and buffer pH (7.4 vs. 6.5) .

Validate Target Engagement : Use SPR (surface plasmon resonance) to confirm binding affinity (KD) discrepancies caused by assay interference (e.g., detergent effects) .

  • Theoretical Alignment : Link results to receptor-ligand interaction models (e.g., steric clashes in bromine-substituted analogs) .

Data Analysis & Experimental Design

Q. What strategies mitigate batch-to-batch variability in spirocyclic compound synthesis?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., inline pH probes) to maintain reaction consistency .
  • Quality-by-Design (QbD) : Define a design space for critical parameters (e.g., stirring rate ≥500 rpm to ensure homogeneity) .

Q. How do solvent polarity and counterion choice affect the compound’s solubility and crystallinity?

  • Methodological Answer :

  • Hansen Solubility Parameters : Screen solvents (e.g., DMSO, acetone) to match HSP values (δD ≈ 18 MPa¹/², δP ≈ 8 MPa¹/²) for optimal solubility .
  • Counterion Screening : Test trifluoroacetate vs. hydrochloride salts; the latter improves crystallinity by enhancing hydrogen bonding .

Advanced Mechanistic Studies

Q. What mechanistic insights explain the compound’s selectivity for kinase targets over GPCRs?

  • Methodological Answer :

  • Molecular Docking : Compare binding poses in kinase ATP-binding pockets (e.g., hydrophobic interactions with the spirocyclic core) vs. GPCR orthosteric sites .
  • Alanine Scanning Mutagenesis : Identify key residues (e.g., Lys89 in kinase X) critical for bromopyridine binding .

Q. How does the bromine atom’s electronegativity influence the compound’s electronic properties?

  • Methodological Answer :

  • Cyclic Voltammetry : Measure oxidation potentials to assess electron-withdrawing effects (ΔEpa ≈ +0.3 V vs. non-brominated analogs) .
  • NBO Analysis : Quantify charge distribution using DFT to confirm bromine’s inductive effect on the pyridine ring .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane
Reactant of Route 2
Reactant of Route 2
3-(3-Bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane

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